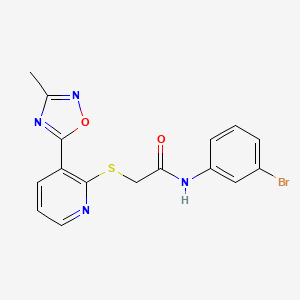
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13BrN4O2S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of acetamide, particularly those incorporating oxadiazole and thiazole moieties, display significant antimicrobial properties. For instance, studies involving novel sulphonamide derivatives have demonstrated good antimicrobial efficacy, underscoring the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019). Another study highlighted the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which displayed activity against various microbial strains, indicating their potential in antimicrobial therapy (Gul et al., 2017).
Antitumor and Antiproliferative Activities
Compounds incorporating oxadiazole and thiazole rings have also been investigated for their antitumor and antiproliferative activities. A study on heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, evaluated these compounds for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. The findings suggested that some derivatives exhibit binding and moderate inhibitory effects across various assays, indicating their potential in cancer treatment and management (Faheem, 2018). Furthermore, new functionalized pyridine-linked thiazole derivatives have shown promising anticancer activity against liver and breast cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Alqahtani & Bayazeed, 2020).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives of acetamide compounds, incorporating elements such as 1,3,4-oxadiazole, have been a focus of recent research. These studies aim at understanding the structural and functional properties of these compounds, which is essential for their application in pharmaceuticals and material science. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their subsequent antimicrobial evaluation highlight the continuous efforts in discovering new compounds with potential therapeutic uses (Khalid et al., 2016).
properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-19-15(23-21-10)13-6-3-7-18-16(13)24-9-14(22)20-12-5-2-4-11(17)8-12/h2-8H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQGQTXFRZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2739277.png)
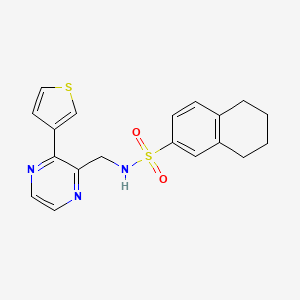
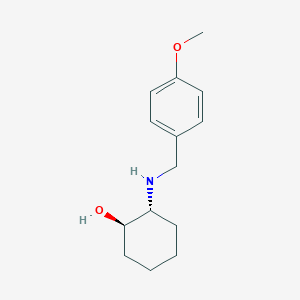
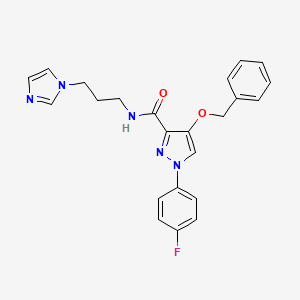

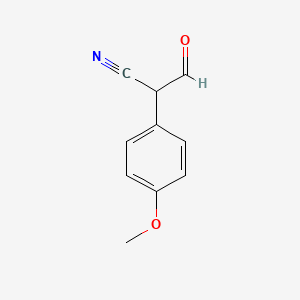
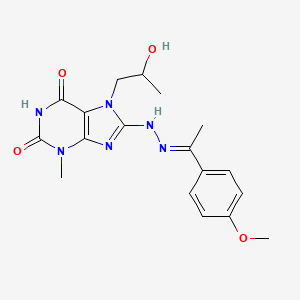
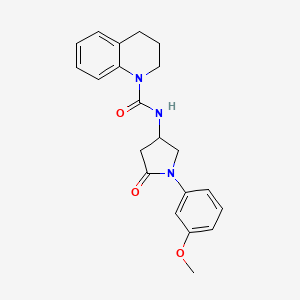

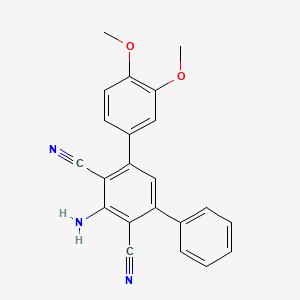
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2739294.png)
